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molecular formula C5H8O4S B178652 1,1-dioxothiolane-3-carboxylic acid CAS No. 4785-67-5

1,1-dioxothiolane-3-carboxylic acid

Cat. No. B178652
M. Wt: 164.18 g/mol
InChI Key: ASRQWTBGINUTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859596B2

Procedure details

To a solution of tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (Enamine, 1 g, 6.1 mmol) in THF (20 mL) at −10° C. was added 4-methylmorpholine (0.67 mL, 6.1 mmol). The mixture was stirred for 1 min then ethyl chloroformate (0.58 mL, 6.1 mmol) was added dropwise. This mixture was stirred at −10° C. for 15 min then was filtered through Celite and the filtrated was added dropwise via syringe to a mixture of NaBH4 (0.52 g, 13.7 mmol) in water (10 mL) at 5° C. The ice-bath was removed after the addition was complete and the mixture was stirred at ambient temperature for 2 h. The mixture was quenched with saturated, aqueous NH4Cl (10 mL) and diluted with EtOAc (10 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×5 mL). The combined organics were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to give the title compound (0.22 g) which was used without further purification. MS (DCI/NH3) m/z 168 (M+NH4)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.52 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:10])(=[O:9])[CH2:5][CH2:4][CH:3]([C:6](O)=[O:7])[CH2:2]1.CN1CCOCC1.ClC(OCC)=O.[BH4-].[Na+]>C1COCC1.O>[S:1]1(=[O:10])(=[O:9])[CH2:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1(CC(CC1)C(=O)O)(=O)=O
Name
Quantity
0.67 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0.52 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at −10° C. for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
then was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at ambient temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated, aqueous NH4Cl (10 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
S1(CC(CC1)CO)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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